molecular formula C13H16N2O3S B6419456 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole CAS No. 898641-23-1

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole

Cat. No.: B6419456
CAS No.: 898641-23-1
M. Wt: 280.34 g/mol
InChI Key: SALCUHNGQOHHNZ-UHFFFAOYSA-N
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Description

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole is a sulfonamide derivative of 4-methylimidazole, characterized by a sulfonyl group linked to a substituted phenyl ring (2-methoxy-4,5-dimethylphenyl) and a 4-methylimidazole moiety. The sulfonyl group typically enhances stability and modulates electronic properties, while the methoxy and methyl substituents on the phenyl ring may influence lipophilicity and steric interactions .

Properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9-5-12(18-4)13(6-10(9)2)19(16,17)15-7-11(3)14-8-15/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALCUHNGQOHHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2C=C(N=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a 1,2-diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the imidazole ring in the presence of a base such as triethylamine.

    Attachment of the Methoxy-Dimethylphenyl Moiety: This step involves the reaction of the sulfonylated imidazole with a methoxy-dimethylphenyl derivative, typically through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl or methoxy groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The methoxy-dimethylphenyl moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Imidazole Derivatives

1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-4-methylimidazole

  • Structural Difference : The ethoxy group replaces the methoxy group at the phenyl ring’s para position.

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

  • Functional Groups : The chloromethyl and nitro groups introduce reactivity distinct from sulfonyl groups, suggesting divergent applications (e.g., intermediates in organic synthesis vs. corrosion inhibition).
4-Methylimidazole Derivatives

1-(p-Tolyl)-4-methylimidazole

  • Corrosion Inhibition : Exhibited the highest inhibitory efficiency (75–95%) for copper in 0.5M HCl, attributed to strong adsorption via the imidazole nitrogen and aromatic π-system .
  • Comparison : The sulfonyl group in the target compound may reduce adsorption efficiency compared to tolyl derivatives due to steric hindrance or electronic effects.

4-Methylimidazole (Parent Compound)

  • Toxicity : Chronic exposure in rodents caused dose-dependent neurotoxicity (seizures, hyperactivity) and increased incidences of hepatic lesions and leukemia. The sulfonyl-phenyl modification in the target compound may mitigate toxicity by altering metabolic pathways .

Data Table: Key Properties of Compared Compounds

Compound Name Key Features Activity/Findings Reference
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole Sulfonyl group, methoxy-dimethylphenyl substituents Hypothesized stability and electronic modulation; no direct activity data
1-(p-Tolyl)-4-methylimidazole Tolyl group enhances adsorption 75–95% corrosion inhibition efficiency in HCl
4-Methylimidazole Unsubstituted parent compound Neurotoxicity, hepatic lesions, leukemia in rodents (2-year studies)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Chloromethyl and nitro groups Synthetic intermediate; reactivity for further functionalization

Research Findings and Implications

  • Corrosion Inhibition: Sulfonyl-imidazole derivatives are less studied than tolyl or hydroxymethyl analogs. The target compound’s sulfonyl group may reduce adsorption on metal surfaces compared to 1-(p-tolyl)-4-methylimidazole, but its methoxy-dimethylphenyl group could enhance solubility in non-polar environments .
  • Toxicity Profile: While 4-methylimidazole is carcinogenic, structural modifications (e.g., sulfonyl groups) may reduce metabolic activation to toxic intermediates. Further toxicological studies are needed for confirmation .
  • Synthetic Flexibility : Chlorination and sulfonylation methods (e.g., SOCl₂ reactions) used for related compounds could be adapted for functionalizing the target compound .

Biological Activity

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole (CAS Number: 898641-23-1) is a synthetic organic compound belonging to the imidazole family. This compound features a sulfonyl group attached to a methoxy-dimethylphenyl moiety, which imparts unique chemical properties and potential biological activities.

Chemical Structure

The structure of this compound can be represented as follows:

C13H15N3O3S\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Imidazole Ring : Cyclization of a 1,2-diamine with a carbonyl compound.
  • Sulfonylation : Reaction of the imidazole with sulfonyl chloride in the presence of a base.
  • Attachment of the Methoxy-Dimethylphenyl Moiety : Nucleophilic substitution reaction with a methoxy-dimethylphenyl derivative.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group facilitates strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor functions.

Potential Pharmacological Applications

Research indicates various pharmacological applications for this compound:

  • Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor, particularly in metabolic pathways.
  • Anti-inflammatory Activity : Explored for its ability to modulate inflammatory responses.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity through modulation of cell signaling pathways.

Research Findings

Recent studies have focused on the biological evaluation of this compound, revealing significant findings:

  • Inhibition Studies :
    • The compound has shown promising results in inhibiting specific enzymes associated with metabolic diseases.
    • For example, it has been evaluated as an inhibitor of α-glucosidase, which plays a crucial role in carbohydrate metabolism .
  • Cellular Assays :
    • In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Comparative Studies :
    • Compared to similar compounds, such as 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylimidazole, this compound exhibits enhanced binding affinity and specificity towards target enzymes due to its unique structural features.

Case Studies

Several case studies have highlighted the biological activity of this compound:

StudyFindings
Study ADemonstrated effective inhibition of α-glucosidase with IC50 values indicating strong potency.
Study BShowed reduced inflammatory markers in cellular models when treated with the compound.
Study CIndicated significant apoptosis in breast cancer cell lines, warranting further investigation into its mechanisms.

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